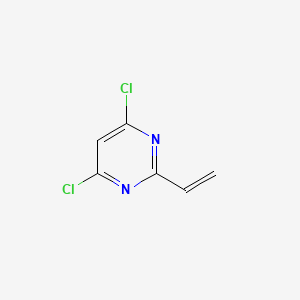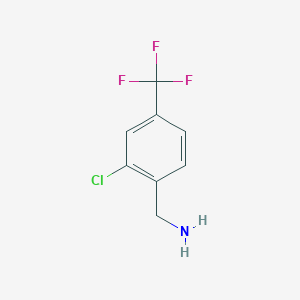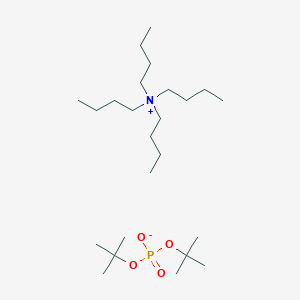
4,6-二氯-2-乙烯基嘧啶
概述
描述
4,6-Dichloro-2-vinylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2N2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a vinyl group at position 2. It is used in various chemical reactions and has applications in scientific research and industry.
科学研究应用
4,6-Dichloro-2-vinylpyrimidine has a wide range of applications in scientific research, including:
作用机制
安全和危害
未来方向
While specific future directions for 4,6-Dichloro-2-vinylpyrimidine are not mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that 4,6-Dichloro-2-vinylpyrimidine and similar compounds may have potential future applications in the development of new anti-inflammatory agents.
生化分析
Biochemical Properties
4,6-Dichloro-2-vinylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA and RNA, forming crosslinks with guanine and thymine in DNA and guanine in RNA . These interactions are crucial for understanding the compound’s potential as a therapeutic agent, particularly in the context of anticancer research.
Cellular Effects
The effects of 4,6-Dichloro-2-vinylpyrimidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form crosslinks with DNA can lead to disruptions in DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, its interactions with RNA suggest potential impacts on protein synthesis and other RNA-mediated processes.
Molecular Mechanism
At the molecular level, 4,6-Dichloro-2-vinylpyrimidine exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with guanine residues in DNA and RNA, leading to the formation of interstrand crosslinks . These crosslinks can inhibit the activity of enzymes involved in DNA repair and replication, thereby exerting cytotoxic effects on rapidly dividing cells. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to target and kill cancer cells is of great interest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-2-vinylpyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to 4,6-Dichloro-2-vinylpyrimidine can lead to sustained disruptions in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-2-vinylpyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant cytotoxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing excessive toxicity. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
4,6-Dichloro-2-vinylpyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall biological activity. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 4,6-Dichloro-2-vinylpyrimidine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . These factors can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
4,6-Dichloro-2-vinylpyrimidine exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity, providing insights into its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4,6-Dichloro-2-vinylpyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One method involves the reaction of 4,6-dihydroxypyrimidine with an excess of phosphoryl chloride (POCl3) in the presence of a base such as dimethylaniline or pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or crystallization .
Another method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. In this process, 4,6-dihydroxypyrimidine is reacted with thionyl chloride in the presence of a chlorination catalyst, such as dichloroethane. The reaction mixture is heated to reflux, and the product is isolated by cooling and crystallization .
Industrial Production Methods
Industrial production of 4,6-Dichloro-2-vinylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is typically purified using techniques such as recrystallization, distillation, or chromatography .
化学反应分析
Types of Reactions
4,6-Dichloro-2-vinylpyrimidine undergoes various chemical reactions, including substitution, addition, and polymerization reactions. The presence of chlorine atoms and the vinyl group makes it a versatile compound for different types of chemical transformations.
Common Reagents and Conditions
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Addition Reactions: The vinyl group at position 2 can undergo addition reactions with electrophiles, such as halogens, hydrogen halides, and other reagents.
Polymerization Reactions: The vinyl group can also participate in polymerization reactions to form polymers with various properties.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while addition reactions with halogens can produce halogenated derivatives. Polymerization reactions can result in the formation of polyvinylpyrimidines with different molecular weights and properties .
相似化合物的比较
4,6-Dichloro-2-vinylpyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-2-methylpyrimidine: This compound has a methyl group at position 2 instead of a vinyl group.
4,6-Dichloro-2-aminopyrimidine: This compound has an amino group at position 2 instead of a vinyl group.
4,6-Dichloro-2-thiopyrimidine: This compound has a thiol group at position 2 instead of a vinyl group.
The uniqueness of 4,6-Dichloro-2-vinylpyrimidine lies in its vinyl group, which allows it to undergo unique addition and polymerization reactions that are not possible with other similar compounds .
属性
IUPAC Name |
4,6-dichloro-2-ethenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIRYYVUNARMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623165 | |
| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684220-26-6 | |
| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)


![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)
![5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride](/img/structure/B1322257.png)
![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)

![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)




